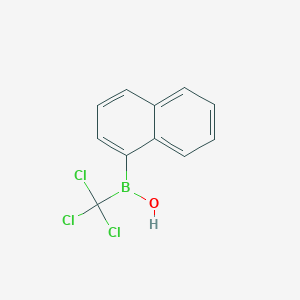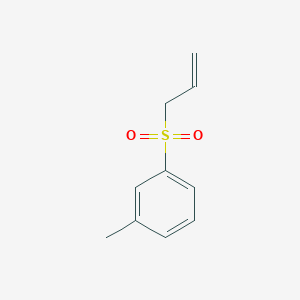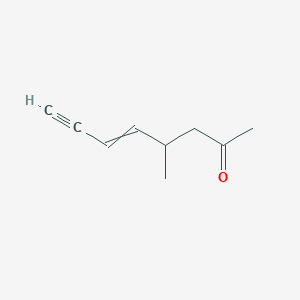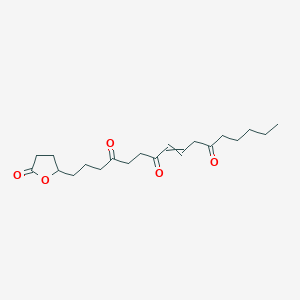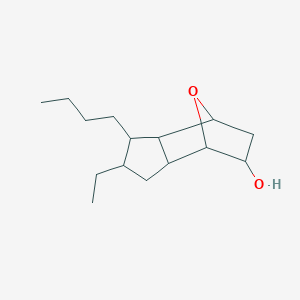
1-Butyl-2-ethyloctahydro-1H-4,7-epoxyinden-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-2-ethyloctahydro-1H-4,7-epoxyinden-5-ol is a complex organic compound with a unique structure that includes an epoxy group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-2-ethyloctahydro-1H-4,7-epoxyinden-5-ol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Epoxidation: The indene ring is then subjected to epoxidation using a peracid such as m-chloroperbenzoic acid (m-CPBA) to introduce the epoxy group.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using osmium tetroxide (OsO4) followed by reduction with sodium bisulfite (NaHSO3).
Alkylation: The final step involves the alkylation of the indene ring to introduce the butyl and ethyl groups. This can be achieved using alkyl halides in the presence of a strong base such as sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
1-Butyl-2-ethyloctahydro-1H-4,7-epoxyinden-5-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The epoxy group can be reduced to a diol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the epoxy group.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a diol.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
1-Butyl-2-ethyloctahydro-1H-4,7-epoxyinden-5-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Butyl-2-ethyloctahydro-1H-4,7-epoxyinden-5-ol involves its interaction with specific molecular targets and pathways. The epoxy group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
1-Butyl-2-ethyloctahydro-1H-inden-5-ol: Lacks the epoxy group, resulting in different reactivity and applications.
1-Butyl-2-ethyloctahydro-1H-4,7-epoxyinden-5-one: Contains a carbonyl group instead of a hydroxyl group, leading to different chemical properties.
特性
CAS番号 |
62583-58-8 |
|---|---|
分子式 |
C15H26O2 |
分子量 |
238.37 g/mol |
IUPAC名 |
3-butyl-4-ethyl-10-oxatricyclo[5.2.1.02,6]decan-8-ol |
InChI |
InChI=1S/C15H26O2/c1-3-5-6-10-9(4-2)7-11-14(10)13-8-12(16)15(11)17-13/h9-16H,3-8H2,1-2H3 |
InChIキー |
OFQSIZRKIPFGKJ-UHFFFAOYSA-N |
正規SMILES |
CCCCC1C(CC2C1C3CC(C2O3)O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


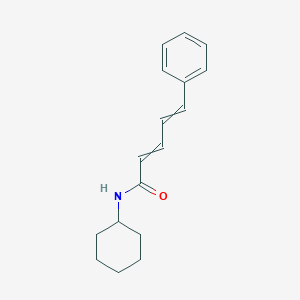
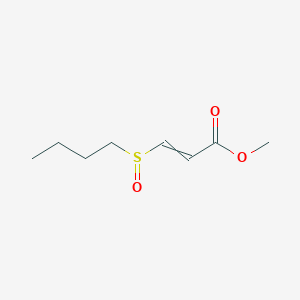
![Methanone, [3,4-dimethyl-6-(nitromethyl)-3-cyclohexen-1-yl]phenyl-](/img/structure/B14516820.png)
![{[(Methoxycarbonyl)amino]methyl}(triphenyl)phosphanium chloride](/img/structure/B14516831.png)


![5-[1-(4-tert-Butylphenyl)-2-nitrobutyl]-2H-1,3-benzodioxole](/img/structure/B14516840.png)


